Water soluble, amino-reactive sulfo-Cyanine3 NHS ester. Efficiently labels proteins and peptides in purely aqueous solution, without need for organic co-solvent. Ideal for proteins with low solubility, and proteins prone to denaturation.This product is an analog of Cy3 NHS ester. Sulfo-Cyanine3 NHS ester replaces Cy3, Alexa Fluor 546, and DyLight 549 for all applications.
Related Compounds
Sulfo-Cyanine5 NHS ester
Compound Description: Sulfo-Cyanine5 NHS ester is a near-infrared fluorescent dye commonly used for labeling biomolecules like proteins and antibodies. Its water solubility and reactive NHS ester group allow for efficient conjugation to primary amines on target molecules [].
N-Hydroxysuccinimide (NHS) esters
Sulfo-NHS-LC-Biotin
Compound Description: Sulfo-NHS-LC-Biotin is a membrane impermeable biotinylation reagent commonly used for labeling proteins accessible from the vasculature in vivo. It consists of biotin linked to a reactive NHS ester group via a long-chain spacer arm. This spacer arm improves water solubility and reduces steric hindrance during conjugation [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SR 57227A is a highly selective of central and peripheral 5-HT3 receptors and an inhibitor of NMDA receptor-mediated responses in rat cortical pyramidal cells. It exhibits anti-depressant like effects in rats and decreased isolation-induced aggressive behavior.
SR9011 is a drug for research created in the laboratory of Professor Thomas Burris of Scripps as an agonist of Rev-ErbAa, with half-maximum inhibitory strength (IC50) of 790 nanomolar for Rev-Erba, and IC50 is 560 nM in Rev-ErbAb. It has been utilized in studies of how the circadian rhythm is controlled and its connection to the immune system's function, inflammation, and cancer.
The Biochem/Physiol Effects of the SR9011
SR9011 is an effective nuclear receptor REV-ERB antagonist (EC50 of REV-Erba- as well as REV-ERBbb-dependent repressor activation, is 790 and 560 nanomolar for REV-ERBb and 790 nM, respectively, using a test of the reporter) that induces REV-ERB-dependent gene suppression in the laboratory as well in mouse in live (100 mg/kg i.p., b.i.d.) with no activity towards the other 46 nuclear receptors.
SR9011 has been demonstrated to alter circadian behaviour by reducing transcriptional factors BMAL1 (brain and muscle ARNT-like protein 1)) as well as CLOCK (circadian locomotor output cycles Kaput) as well as causing weight loss and energy expenditure through the regulation of genes that regulate the metabolism of glucose and lipids in mice in vivo. The mice have high bioavailability (plasma conc. is 0.53 and 15.3 mg 2 hours after 10 , 100, or 200 mg/kg i.p. dosage; brain conc. = 0.24 mg 2 hours after 10 mg/kg i.p. ) and its structural analog GSK4112 has no evidence of plasma exposure.
SR9011 inhibits the function associated with the suprachiasmatic nucleus (SCN) clock, resulting in the ability to reverse the inhibition of circular oscillation within SCN explants that Per2-Luc-expressing mice derive. The pattern of expression in the circadian rhythm of various metabolic genes within the skeletal muscle of the liver and fatty tissues was altered in mice exposed to SR9011, which increased energy consumption.
The novel antagonist of Rev-ErbAalpha/beta
SR9011 is a synthesized agonist for REV-ERB's nuclear receptors, which may cause a reduction in the processes of tumour formation. As an agonist of Rev ErbAa, the half-maximum inhibitory strength (IC50) of 790 nM for Rev-Erba, and IC50 equals 560 nM for Rev-ErbAb. SR9011 blocks the growth of tumour cells in the body irrespective of whether ER and HER2 levels are present. SR9011 seems to stop cells of carcinoma cells in the breast before the M phase. It has been shown that it is especially fatal to cancerous cells and oncogene-induced senescent cells such as the melanocytic naevi. It also is not a factor in the survival of normal tissues or cells. It is also reported that SR9011 boosts the metabolism of these cells, as well as fat-burning and muscle growth in the laboratory.
Application of SR9011
SR9011 is employed as a receptor antagonist of the group D Member 1 (nr1d1) of the nuclear receptor subfamily 1 to investigate its impact on the microglia's immune system as well as to examine its effects on the secretion of insulin by human islet cells of type 2 diabetes as well as to examine its impact in the thyroid-stimulating hormone b(TSH b)Effect of the expression of genes.
The SR9011 drug is a small molecule proven to have anti-cancer properties. It is currently being tested in clinical trials to treat cancers such as glioblastoma (brain cancer) and non-small lung cancer. SR9011 blocks the activity of microglia cells within the brain, which are linked to neurological disorders like Alzheimer's and Parkinson's. The drug also decreases skin inflammation and is employed to treat inflammatory conditions like Crohn's disease and ulcerative colitis. SR9011 is also used to treat metabolic diseases like type 2 diabetes and obesity.
The liver X receptors (LXRs) are nuclear receptors that act as ligand-dependent transcription factors. They modulate lipid, cholesterol, and carbohydrate metabolism and homeostasis. SR9238 is an inverse agonist of the two LXR isoforms, LXRα and LXRβ (IC50s = 214 and 43 nM, respectively). It displays liver specificity in vivo, with little action at peripheral LXR. SR9238 suppresses hepatic lipogenesis, inflammation, lipid accumulation, and fibrosis in mouse models of non-alcoholic steatohepatitis. It also reduces plasma cholesterol levels in diet-induced obese mice. The first selective synthetic LXR inverse agonist SR9238 is a potent and selective LXR inverse agonist (IC50 values are 43 and 214 nM for LXRβ and LXRα, respectively). SR9238 selectively inhibits liver LXR over peripheral LXR. Exhibits selectivity for LXR over a panel of 20 other nuclear receptors, including FXR. It reduces hepatic steatosis in obese mice.
SR-9009 is a REV-ERB agonist which increases the level of repression in genes controlled by REV-ERBa and REV-ERBb. It has IC50 values of 600 and 800 nM, respectively.1 Through the activation of REV ERB, SR-9009 has been shown to reduce the activity of the circadian locomotor system in the dark period and alter the expression patterns of clock genes that are core to the hypothalami in mice.1 The circadian expression pattern of various biochemical genes found in skeletal muscle, the liver, and adipose tissues was observed to change when mice were exposed to SR-9009 which results in increased energy expenditure.1 In obese mice induced by diet, mice treated in 100 mg/kg SR-9009 (i.p., two times every day for 30 days) have been found to have a lower fat mass and markedly enhanced hyperglycemia, dyslipidemia, and dyslipidemia.
The SR-9009 drug is called Stenabolic, the selective androgen receptor moderator. It binds to the androgen receptor (AR) in muscle cells and alters its function. The result is that the muscle cells burn fat more efficiently and generate more energy. The activation of Rev-ErbA-a through SR9009 in mice enhances the capacity to exercise by increasing mitochondria count in the skeletal muscle.
How does SR-9009 work?
The SR-9009 drug binds to the androgen receptors inside muscle cells. This triggers a sequence of actions that lead to more energy production and fat burning.
First, it increases the number of mitochondria within muscle cells. Mitochondria are responsible for generating energy within the body. Therefore they are more abundant, which means more energy production.
The second is that it triggers the transcription factor Reverb. They are important in controlling the genes that regulate energy production and fat burning.
In the end, it activates AMPK (AMP-activated protein Kinase). This enzyme assists in regulating the energy balance and metabolism in the body. These effects led to increased burn of fat in the gym and increased burning of calories throughout the day.
What are the advantages of the SR-9009?
Energy and fat burning increase production.
Preserves muscle mass.
More endurance.
SR-9009 has tangible results in a brief period.
The reduction in inflammation.
It improved recovery time following workouts—the SR-9009 aids in speeding up the process of recovery.
What is the difference between SR-9009 and other models?
Stenabolic is a modern supplement proven to improve endurance levels and boost energy. It helps by increasing the number of mitochondria present in the body, leading to a higher energy level.
The SR-9009 is also excellent for the reduction of inflammation.
The liver X receptors (LXRs) are nuclear receptors that act as ligand-dependent transcription factors. They modulate lipid, cholesterol, and carbohydrate metabolism and homeostasis. SR9243 is a cell-permeable LXR inverse agonist that induces LXR-corepressor interaction at nanomolar concentrations. It reduces cancer cell viability (IC50 values range from 15 to 104 nM) without cytotoxicity against non-malignant cells. SR9243 disrupts the Warburg effect in cancer cells, suppressing the expression of glycolytic and lipogenic genes and reducing glycolytic metabolites and lipid production. It is effective in vivo, blocking glycolytic and lipogenic gene expression and inducing apoptosis in colon cancer xenografts without inducing weight loss in mice. Novel LXR inverse agonist SR9243 is a potent and selective LXR inverse agonist. SR9243 kills cancer cells by inhibiting lipid production and the Warburg effect. SR9243 induces cell death in multiple types of cancer and does not cause the side effects that have derailed previous attempts to target these processes. In cancer cells, SR9243 significantly inhibited the Warburg effect and lipogenesis by reducing glycolytic and lipogenic gene expression. SR9243 induced apoptosis in tumors without inducing weight loss, hepatotoxicity, or inflammation. Malignant cells exhibit aerobic glycolysis (the Warburg effect) and become dependent on de novo lipogenesis, which sustains rapid proliferation and resistance to cellular stress.
SRA880 is a non-peptide somatostatin sst(1) receptor antagonist. SRA880 displayed significantly lower affinity for the other human recombinant somatostatin receptors ( pK(d) < or = 6.0) or a wide range of neurotransmitter receptors, except for the human dopamine D4 receptors. SRA880 positively modulates release of endogenous SRIF, was found to synergize with imipramine in causing antidepressant-like effects in the tail suspension test.
The Src kinases constitute a family of non-receptor tyrosine kinases, which includes Src and Lck. Src kinase inhibitor I is a potent competitive inhibitor of both Src and Lck (IC50 = 44 and 88 nM, respectively), as well as Csk and Yes. It less effectively blocks the receptor tyrosine kinases VEGFR2 and C-fms (IC50 = 0.32 and 30 µM), as well as a long list of serine/threonine kinases. Src Kinase Inhibitor I also inhibits receptor-interacting protein-2 with an IC50 value of 26 nM. Src Kinase inhibitor 1 Src Inhibitor-1 is a member of the class of quinazolines that is quinazoline which is substituted at position 4 by a p-phenoxyanilino group and at positions 6 and 7 by methoxy groups. It is a potent, competitive dual site (both the ATP- and peptide-binding) Src kinase inhibitor. Src Inhibitor-1 is one of the 'gold standards' for Src kinase inhibition that has been shown to use PP1 or PP2 in parallel with Src-I1 to inhbit Src family kinases. It has a role as an EC 2.7. 0.2 (non-specific protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a secondary amino compound, an aromatic ether and a polyether.